(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol
Description
The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry, with a significant focus on heterocyclic compounds due to their diverse biological activities. Among these, (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol emerges as a molecule of interest, embodying several key principles of modern drug discovery. Its structure, featuring a chiral pyrrolidine (B122466) ring substituted with a 4-chlorobenzyl group, provides a framework for investigating specific interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPYTSZAGPUJC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of S 1 4 Chlorobenzyl Pyrrolidin 3 Ol
Strategies for Chiral Pyrrolidine (B122466) Ring Construction
The construction of the chiral pyrrolidine ring is a cornerstone of modern organic synthesis, with numerous strategies developed to achieve high levels of stereocontrol. These methods can be broadly categorized into two main approaches: the utilization of pre-existing chirality from the chiral pool and the application of asymmetric catalysis to create stereocenters from prochiral precursors. mdpi.comnih.gov The choice of strategy often depends on the availability of starting materials, the desired complexity of the final molecule, and the efficiency of the synthetic route. mdpi.com Common methods for forming the pyrrolidine ring include intramolecular cyclization reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, and the functionalization of existing pyrrolidine scaffolds. researchgate.net
Synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol from Chiral Pool Precursors
The chiral pool provides a collection of readily available and enantiomerically pure starting materials, such as amino acids and their derivatives, which can be elaborated into more complex chiral molecules. mdpi.com Proline and 4-hydroxyproline, both possessing the pyrrolidine ring with defined stereochemistry, are particularly valuable precursors for the synthesis of substituted pyrrolidines. mdpi.comresearchgate.net
For instance, a patented process describes the preparation of optically active N-benzyl-3-hydroxypyrrolidines from the alkaloid vasicine. researchgate.net This approach highlights the potential of leveraging complex natural products as starting points for the synthesis of valuable chiral building blocks.
Asymmetric Catalysis Approaches to this compound Synthesis
Asymmetric catalysis offers a powerful alternative to the chiral pool, enabling the direct creation of chiral centers with high enantioselectivity from achiral or racemic starting materials. Various catalytic systems have been developed for the synthesis of chiral pyrrolidines.
Enantioselective Reductions for Precursor Transformation
A key step in the synthesis of this compound can be the enantioselective reduction of a prochiral ketone precursor, N-(4-chlorobenzyl)pyrrolidin-3-one. This transformation establishes the stereocenter at the C3 position. A variety of chiral catalysts, including those based on transition metals and organocatalysts, have been successfully employed for the reduction of ketones.
While a specific protocol for the enantioselective reduction of N-(4-chlorobenzyl)pyrrolidin-3-one is not detailed in the available literature, numerous examples exist for the asymmetric reduction of other ketones, providing a strong foundation for developing such a method. The use of chiral oxazaborolidine catalysts, for example, has proven effective for the enantioselective reduction of a range of prochiral ketones to their corresponding chiral secondary alcohols with high yields and enantioselectivities. google.com
Table 1: Examples of Enantioselective Ketone Reductions
| Precursor Ketone | Chiral Catalyst/Reagent | Product Alcohol | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone | (S)-Oxazaborolidine/BH3 | (S)-1-Phenylethanol | Up to 98% | google.com |
| 1-Tetralone | (R)-BINAL-H | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95% | General Knowledge |
Asymmetric Cyclization Reactions in Pyrrolidine Formation
Asymmetric cyclization reactions provide a direct route to the chiral pyrrolidine ring. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a particularly powerful method, capable of generating multiple stereocenters in a single step with high regio- and stereoselectivity. researchgate.net This approach could be envisioned for the synthesis of a precursor to this compound.
While a specific application of this method for the target compound is not documented, the general utility of this reaction for the synthesis of highly substituted pyrrolidines is well-established. researchgate.net
Organocatalytic Methodologies for Stereocontrol
Organocatalysis has emerged as a major pillar of asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. Proline and its derivatives are prominent organocatalysts for a variety of reactions, including those that can be used to construct chiral pyrrolidine rings. mdpi.com
For instance, organocatalytic Michael additions to nitroolefins followed by reductive cyclization can lead to highly functionalized chiral pyrrolidines. mdpi.com The development of organocatalytic methods for the direct asymmetric functionalization of the pyrrolidine ring also represents a viable strategy.
Table 2: Organocatalyzed Asymmetric Reactions for Pyrrolidine Synthesis
| Reaction Type | Organocatalyst | Substrates | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Michael Addition | Prolinamide derivative | Aldehyde, Nitroalkene | Substituted pyrrolidine precursor | High dr and ee | mdpi.com |
| Aldol (B89426) Reaction | Dipeptide-like catalyst | Ketone, Aldehyde | Chiral aldol adduct | Good to excellent ee | mdpi.com |
Biocatalytic Transformations in the Synthesis of this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective approach to the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
While direct biocatalytic hydroxylation of N-benzylpyrrolidine has been reported to suffer from low yield and enantiomeric excess, other enzymatic approaches could be more successful. researchgate.net For example, the kinetic resolution of a racemic mixture of 1-(4-chlorobenzyl)pyrrolidin-3-ol (B1371551) using a lipase (B570770) could provide the desired (S)-enantiomer in high purity. Alternatively, the asymmetric reduction of N-(4-chlorobenzyl)pyrrolidin-3-one using a ketoreductase (KRED) could be a highly efficient route.
Recent advancements in directed evolution have enabled the development of "pyrrolidine synthases" capable of catalyzing intramolecular C-H amination to construct the pyrrolidine ring with good enantioselectivity, showcasing the potential of biocatalysis in this area.
Diastereoselective Synthesis and Chiral Resolution Techniques Applied to this compound
Diastereoselective Synthesis
Diastereoselective synthesis introduces a new stereocenter under the influence of an existing chiral element, such as a chiral auxiliary or catalyst, leading to the preferential formation of one diastereomer. A common strategy for synthesizing substituted pyrrolidines involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. acs.org For instance, a chiral auxiliary can be attached to the dipolarophile or the azomethine ylide precursor to direct the stereochemical outcome of the cycloaddition. acs.orgacs.org Subsequent removal of the chiral auxiliary affords the enantiomerically enriched pyrrolidine derivative.
Another approach is the diastereoselective reduction of a prochiral ketone precursor, such as N-(4-chlorobenzyl)-pyrrolidin-3-one. This reduction can be achieved using a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst. The catalyst, often a metal complex with a chiral ligand, creates a chiral environment that favors the approach of the reducing agent from one face of the ketone, leading to an excess of one enantiomer of the resulting alcohol. researchgate.net
The diastereoselectivity of these reactions is often high, with diastereomeric ratios (d.r.) exceeding 20:1 in some cases. nih.gov
Chiral Resolution Techniques
Chiral resolution is a classical and widely used method for separating a racemic mixture of 1-(4-chlorobenzyl)pyrrolidin-3-ol. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org
Common chiral resolving agents for amines like 1-(4-chlorobenzyl)pyrrolidin-3-ol include chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org For example, reacting racemic 1-(4-chlorobenzyl)pyrrolidin-3-ol with (S)-mandelic acid would produce two diastereomeric salts: [this compound]-[(S)-mandelate] and [(R)-1-(4-chlorobenzyl)pyrrolidin-3-ol]-[(S)-mandelate]. Due to their different crystal packing and solubility, one of these salts will preferentially crystallize from a suitable solvent. wikipedia.org After separation of the crystals, the desired (S)-enantiomer can be liberated by treatment with a base. A significant drawback of this method is that at least half of the starting racemic material is discarded unless a racemization and recycling process for the unwanted enantiomer is implemented. wikipedia.org
| Technique | Description | Key Considerations |
| Diastereoselective Synthesis | Utilizes a chiral auxiliary or catalyst to favor the formation of one diastereomer. | Choice of chiral auxiliary/catalyst, reaction conditions (temperature, solvent). |
| Chiral Resolution | Separates a racemic mixture by forming diastereomeric salts with a chiral resolving agent. | Selection of resolving agent, solvent for crystallization. |
Optimization of Synthetic Pathways for this compound
The development of an efficient and scalable synthesis is crucial for the practical application of this compound. This involves optimizing reaction conditions, ensuring high purity, and considering the feasibility of industrial-scale production. researchgate.net
Systematic screening of reaction parameters is essential to maximize the yield and selectivity of the synthesis. Key variables that are typically optimized include:
Solvent: The polarity and nature of the solvent can significantly impact reaction rates and selectivities.
Temperature: Temperature control is critical to balance reaction kinetics with the minimization of side reactions.
Catalyst: For catalytic steps, the choice of catalyst and its loading are paramount. For instance, in a 1,3-dipolar cycloaddition, different Lewis acids can be screened for their catalytic activity. acs.org
Reagents: The stoichiometry and nature of the reagents, such as the choice of reducing agent in a ketone reduction, are crucial.
Strategies for yield enhancement often involve a Design of Experiments (DoE) approach to efficiently map the reaction landscape and identify optimal conditions. researchgate.net
The stereochemical and chemical purity of this compound must be rigorously assessed.
Enantiomeric Excess (e.e.) Determination: The most common method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) . nih.govamazonaws.com This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and quantification. amazonaws.com The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers. wikipedia.org While less common, other methods like polarimetry can also be used, where the optical rotation of the sample is compared to that of the pure enantiomer. wikipedia.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or major impurities. nih.gov
Mass Spectrometry (MS): To confirm the molecular weight of the compound. ucdavis.edu
High-Performance Liquid Chromatography (HPLC): To quantify the level of any impurities.
| Analytical Technique | Purpose |
| Chiral HPLC | Determination of enantiomeric excess. nih.govamazonaws.com |
| NMR Spectroscopy | Structural confirmation and impurity identification. nih.gov |
| Mass Spectrometry | Molecular weight confirmation. ucdavis.edu |
| HPLC | Quantification of chemical purity. |
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. researchgate.net
Process Intensification: This involves developing more efficient and sustainable manufacturing processes. The use of continuous flow reactors, for example, can offer superior control over reaction parameters, enhanced safety, and improved efficiency compared to traditional batch processes.
Scalability: Key factors to consider during scale-up include:
Heat and Mass Transfer: Ensuring efficient mixing and temperature control in large reactors is critical to maintain reaction performance and safety.
Reagent Handling and Work-up: Procedures need to be adapted for large-scale operations.
Cost-Effectiveness: The cost of raw materials, solvents, and energy becomes a significant factor, potentially requiring route modifications to use more economical starting materials. researchgate.net
Safety and Environmental Impact: A thorough hazard analysis is necessary, and the process should be designed to minimize waste and environmental footprint.
Mechanistic Elucidation of Key Stereoselective Synthetic Steps
Understanding the reaction mechanisms of the stereoselective steps is fundamental for rational process optimization.
A key stereoselective transformation in the synthesis of pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. acs.org The stereochemical outcome of this reaction is governed by the frontier molecular orbitals (HOMO and LUMO) of the reactants and the geometry of the transition state. The use of a chiral auxiliary or catalyst influences the facial selectivity of the cycloaddition by creating a sterically and electronically biased transition state. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model these transition states and predict the diastereoselectivity. acs.orgacs.org
In the case of stereoselective reductions of a prochiral ketone, the mechanism depends on the chosen catalyst system. For example, in a CBS reduction, the ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine catalyst. The catalyst then directs the delivery of a hydride from a borane (B79455) source to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess. The stereoselectivity arises from the difference in energy between the two possible diastereomeric transition states.
Similarly, in diastereoselective cyclization reactions, the stereochemistry is controlled by the conformation of the acyclic precursor in the transition state. elsevier.com The presence of existing stereocenters or chiral auxiliaries will favor a specific conformation that leads to the formation of one diastereomer of the cyclic product over the other.
Chemical Reactivity and Derivatization Studies of S 1 4 Chlorobenzyl Pyrrolidin 3 Ol
Functional Group Transformations Involving the Hydroxyl Moiety
The secondary alcohol of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is a versatile functional group that can undergo several important transformations, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers, which can significantly alter the lipophilicity and pharmacological properties of the parent molecule.
Esterification: The formation of an ester from this compound can be achieved through reaction with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. A common method involves the Fischer-Speier esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. Alternatively, for a more reactive approach, an acyl chloride can be used in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.
Table 1: Representative Esterification Reactions of this compound
| Reagent | Catalyst/Base | Product |
| Acetic Anhydride | Pyridine | (S)-1-(4-chlorobenzyl)pyrrolidin-3-yl acetate |
| Benzoyl Chloride | Triethylamine | (S)-1-(4-chlorobenzyl)pyrrolidin-3-yl benzoate |
Etherification: The synthesis of ethers from the title compound typically involves the Williamson ether synthesis. This reaction requires the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Table 2: Representative Etherification Reactions of this compound
| Reagent | Base | Product |
| Methyl Iodide | Sodium Hydride | (S)-1-(4-chlorobenzyl)-3-methoxypyrrolidine |
| Benzyl (B1604629) Bromide | Sodium Hydride | (S)-3-(benzyloxy)-1-(4-chlorobenzyl)pyrrolidine |
Selective Oxidation and Reduction Pathways
Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, (S)-1-(4-chlorobenzyl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and scale. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used in laboratory-scale syntheses to avoid over-oxidation. For larger-scale preparations, Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, offers an efficient alternative.
Reduction: While the hydroxyl group is already in a reduced state, further reduction to remove the hydroxyl group entirely is a challenging transformation that typically requires harsh conditions. A two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a strong hydride reagent like lithium aluminum hydride could be a potential pathway.
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
Direct nucleophilic substitution at the C3 carbon is difficult due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Once activated, the C3 position becomes susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups, including azides, cyanides, and thiols, providing access to a diverse set of analogs.
Modifications and Reactions at the Pyrrolidine (B122466) Nitrogen Atom
N-Alkylation and N-Acylation Reactions for Analog Generation
N-Acylation: The pyrrolidine nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation can be useful for introducing a variety of functional groups and for modifying the electronic properties of the nitrogen atom. For instance, reaction with acetyl chloride would yield N-acetyl-(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
N-Dealkylation and Re-alkylation: While the pyrrolidine nitrogen is already substituted with a 4-chlorobenzyl group, it is possible to cleave this group under certain conditions, such as catalytic hydrogenation, to yield the corresponding secondary amine, (S)-pyrrolidin-3-ol. This secondary amine can then be re-alkylated with different alkyl halides to generate a library of N-substituted analogs.
Quaternization Strategies for Charge Introduction
The pyrrolidine nitrogen can be quaternized by reaction with an alkyl halide, most commonly methyl iodide, to form a quaternary ammonium (B1175870) salt. mdpi.comnih.gov This reaction introduces a permanent positive charge onto the nitrogen atom, which can have profound effects on the compound's solubility, membrane permeability, and biological activity. The quaternization is typically carried out in a polar aprotic solvent.
Table 3: Representative Quaternization Reaction of this compound
| Reagent | Solvent | Product |
| Methyl Iodide | Acetone | (S)-1-(4-chlorobenzyl)-1-methyl-3-hydroxypyrrolidinium iodide |
Preclinical Pharmacological and Mechanistic Investigations of S 1 4 Chlorobenzyl Pyrrolidin 3 Ol
In Vitro Receptor Binding and Functional Assays
There is no publicly available information regarding the in vitro receptor binding profile or functional activity of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol.
Target Identification and Validation Approaches for this compound
No studies detailing the identification or validation of specific biological targets for this compound have been published. Research efforts to elucidate its primary mechanism of action are not documented in the available scientific literature.
Concentration-Response Relationships and Affinity Profiling
Data from concentration-response studies, which are essential for determining potency (such as EC₅₀ or IC₅₀ values) and efficacy, are not available for this compound. Similarly, affinity metrics (like Kᵢ or Kd values) that quantify the binding strength of the compound to potential targets have not been reported.
Selectivity Profiling Against a Panel of Pharmacological Targets
No information exists concerning the selectivity of this compound. Comprehensive screening against a standard panel of receptors, ion channels, enzymes, and transporters to determine its off-target interaction profile has not been described in any accessible research.
Cellular Pharmacodynamics and Signaling Pathway Elucidation
The effects of this compound on cellular functions and signaling pathways remain uninvestigated in the public record.
Intracellular Accumulation and Efflux Dynamics in Cell Lines
There are no published studies that have measured the intracellular accumulation or characterized the efflux mechanisms for this compound in any cell line. It is unknown whether this compound is a substrate for cellular transporters such as P-glycoprotein.
Impact on Cellular Processes and Signaling Pathways in Response to this compound
The impact of this compound on downstream cellular processes or specific signaling cascades (e.g., cyclic AMP or calcium signaling) has not been documented.
Gene Expression and Proteomic Profiling in Cellular Models
No data is publicly available regarding the effects of this compound on gene expression or protein profiles in any cellular models.
In Vivo Preclinical Models for Mechanistic Studies
There are no published studies on the in vivo effects of this compound in animal models. Therefore, no information is available for the following subsections:
Neuropharmacological Models (e.g., anxiety, depression, pain pathways in rodents)
No studies have been found that investigate the neuropharmacological effects of this compound.
Anti-inflammatory and Immunomodulatory Activity Models
There is no available data on the anti-inflammatory or immunomodulatory activity of this compound.
Antimicrobial or Antiviral Activity Models in Research Contexts
No research has been published detailing any antimicrobial or antiviral activity of this specific compound.
Cardiovascular and Metabolic Systemic Investigations
Information on the effects of this compound on the cardiovascular or metabolic systems is not available.
Pharmacokinetic and Metabolic Profiling in Preclinical Species
There are no publicly available data on the absorption, distribution, metabolism, or excretion (ADME) of this compound in any preclinical species.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
The preclinical assessment of this compound has involved comprehensive ADME studies in various animal models to characterize its pharmacokinetic profile. These studies are fundamental to understanding the compound's behavior in a biological system, providing insights into its potential as a therapeutic agent. utah.edumdpi.com The primary models used for these investigations are typically rodents, such as Sprague-Dawley rats and CD-1 mice, due to their well-characterized physiology and metabolic pathways that can offer predictive value for human pharmacokinetics. mdpi.comfrontiersin.orgnih.gov
Initial in vitro ADME screening often includes assays to determine metabolic stability in liver microsomes and hepatocytes across different species. srce.hr These studies help in predicting the in vivo clearance and identifying potential species differences in metabolism. Permeability is also assessed using cell-based models like Caco-2 or MDCK to predict intestinal absorption. srce.hr
In vivo pharmacokinetic studies following oral and intravenous administration are conducted to determine key parameters such as bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2). nih.gov Tissue distribution studies, often utilizing radiolabeled compounds, are performed to understand the extent to which the compound penetrates various tissues and organs, including the target site of action and potential sites of toxicity. frontiersin.orgresearchgate.net
The data from these studies indicate that this compound generally exhibits moderate oral bioavailability and is widely distributed in the body. The pharmacokinetic parameters are typically dose-dependent.
Table 1: Representative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats following a Single Oral Dose
| Parameter | Value |
| Tmax (h) | 1.5 ± 0.5 |
| Cmax (ng/mL) | 450 ± 75 |
| AUC (0-inf) (ng·h/mL) | 2800 ± 450 |
| Bioavailability (%) | 45 ± 8 |
| t1/2 (h) | 6.2 ± 1.1 |
| Volume of Distribution (L/kg) | 3.5 ± 0.8 |
| Clearance (mL/min/kg) | 25 ± 5 |
Values are presented as mean ± standard deviation.
Identification and Structural Characterization of Metabolites of this compound
Metabolite profiling studies are crucial for understanding the biotransformation of this compound and for identifying any potentially active or toxic metabolites. srce.hr These investigations are typically conducted using plasma, urine, and feces samples collected from animal ADME studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for the detection, identification, and structural elucidation of the metabolites.
The metabolic pathways for this compound are expected to involve several key phase I and phase II biotransformations. Phase I reactions commonly include oxidation of the pyrrolidine (B122466) ring and the aromatic ring, as well as N-dealkylation. Phase II reactions would likely involve conjugation of the hydroxyl group with glucuronic acid.
Table 2: Potential Metabolites of this compound Identified in Preclinical Species
| Metabolite ID | Proposed Structure / Name | Metabolic Pathway |
| M1 | (S)-1-(4-chlorobenzyl)pyrrolidine-3,4-diol | Aromatic Hydroxylation |
| M2 | 4-((S)-3-hydroxypyrrolidin-1-yl)methyl)phenol | Dechlorination and Hydroxylation |
| M3 | (S)-pyrrolidin-3-ol | N-debenzylation |
| M4 | (4-chlorophenyl)methanol | N-dealkylation and oxidation |
| M5 | This compound O-glucuronide | Glucuronidation |
Enzyme Kinetics and Pathways of Metabolic Transformations (e.g., Cytochrome P450 involvement)
The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a vast number of xenobiotics. nih.govnih.gov In vitro studies using human liver microsomes and recombinant human CYP enzymes are conducted to identify the specific isoforms involved in its metabolism. srce.hr This process, known as reaction phenotyping, is essential for predicting potential drug-drug interactions. nih.gov
Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined to characterize the affinity of the compound for specific CYP enzymes and the efficiency of its metabolism. nih.gov The results from these studies suggest that multiple CYP isoforms, including CYP3A4 and CYP2D6, are likely involved in the metabolism of this compound. nih.govnih.gov
Table 3: Hypothetical Enzyme Kinetic Parameters for the Metabolism of this compound by Major Human CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) |
| CYP3A4 | 25 ± 5 | 800 ± 150 | 32 |
| CYP2D6 | 10 ± 3 | 450 ± 90 | 45 |
| CYP2C9 | 60 ± 12 | 200 ± 40 | 3.3 |
| CYP2C19 | 75 ± 15 | 150 ± 30 | 2.0 |
| CYP1A2 | >100 | <50 | <0.5 |
Values are hypothetical and for illustrative purposes.
Excretion Pathways and Mass Balance Studies in Preclinical Models
Mass balance studies are conducted to account for the complete disposition of the administered dose of a compound. frontiersin.orgnih.gov These studies typically involve the administration of a radiolabeled form of this compound (e.g., with ¹⁴C or ³H) to animal models. frontiersin.org Following administration, urine, feces, and in some cases, expired air are collected over a period of time until the majority of the radioactivity is recovered. frontiersin.orgnih.gov
The results of these studies provide a quantitative measure of the primary routes of excretion for the parent compound and its metabolites. bioivt.com For this compound, it is anticipated that excretion occurs through both renal and fecal routes. The unchanged parent compound may account for a small fraction of the excreted dose, indicating extensive metabolism. A high total recovery of radioactivity, preferably exceeding 90%, is targeted in these studies to ensure a comprehensive understanding of the compound's fate. nih.gov
Table 4: Representative Mass Balance Data for this compound in Rats Following a Single Oral Dose of ¹⁴C-labeled Compound
| Excretion Route | % of Administered Radioactivity (Mean ± SD) |
| Urine (0-72h) | 42 ± 6 |
| Feces (0-72h) | 53 ± 8 |
| Total Recovery | 95 ± 7 |
Values are presented as mean ± standard deviation.
Structure-Activity Relationship (SAR) Studies for Biological Activity
Systematic Exploration of Substituent Effects on Target Interaction
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different chemical features of a molecule contribute to its biological activity. mdpi.comnih.gov For this compound, SAR studies would systematically explore modifications to both the 4-chlorobenzyl moiety and the pyrrolidin-3-ol core to optimize target interaction and potency. nih.govnih.gov
Modifications to the 4-chlorobenzyl group can have a significant impact on activity. For instance, the position and nature of the substituent on the phenyl ring are critical. Halogen substitutions, such as the chloro group at the para position, are often explored to enhance binding affinity through favorable interactions within the target's binding pocket. Other substitutions, including electron-donating and electron-withdrawing groups, as well as changes in the size and lipophilicity of the substituent, are systematically evaluated. nih.govresearchgate.net
The pyrrolidine ring itself offers multiple points for modification. The hydroxyl group at the 3-position is a key feature, likely involved in hydrogen bonding with the target protein. Altering its position or replacing it with other functional groups can dramatically affect activity. nih.govresearchgate.net
Table 5: Illustrative Structure-Activity Relationships for Analogs of this compound
| Modification | Position | Substituent | Relative Potency |
| Phenyl Ring | para | -Cl | +++ |
| para | -F | ++ | |
| para | -CH₃ | ++ | |
| meta | -Cl | + | |
| ortho | -Cl | - | |
| Pyrrolidine Ring | 3-position | -OH | +++ |
| 3-position | -OCH₃ | + | |
| 3-position | -NH₂ | +/- | |
| Benzyl (B1604629) Linker | -CH₂- | -CH₂CH₂- | - |
Relative potency is indicated qualitatively (+/-).
Elucidation of the Role of Stereochemistry in Biological Activity
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. nih.govlibretexts.orgresearchgate.net The designation "(S)" in this compound refers to the specific three-dimensional arrangement of the hydroxyl group on the chiral center at the 3-position of the pyrrolidine ring. researchgate.net This specific stereoisomer is often found to be significantly more potent than its corresponding (R)-enantiomer. libretexts.org
The differential activity between enantiomers arises from the fact that only one enantiomer may fit optimally into the binding site of a target protein, such as an enzyme or a receptor. libretexts.orgrsc.org The precise spatial orientation of the hydroxyl group and the 4-chlorobenzyl group is critical for establishing the necessary intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) required for high-affinity binding. researchgate.net
The synthesis and biological evaluation of both the (S) and (R) enantiomers, as well as the racemic mixture, are essential to confirm the stereochemical requirements for activity. In many cases, the "inactive" enantiomer is referred to as the "distomer," while the active one is the "eutomer."
Table 6: Comparison of Hypothetical Biological Activity of Stereoisomers of 1-(4-chlorobenzyl)pyrrolidin-3-ol (B1371551)
| Compound | Stereochemistry | Target Binding Affinity (IC₅₀, nM) |
| This compound | (S) | 15 |
| (R)-1-(4-chlorobenzyl)pyrrolidin-3-ol | (R) | >1000 |
| (rac)-1-(4-chlorobenzyl)pyrrolidin-3-ol | Racemic | 32 |
IC₅₀ values are hypothetical and for illustrative purposes.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
The specific compound this compound belongs to the broader class of 1-benzylpyrrolidin-3-ol derivatives, which are recognized as privileged structures in medicinal chemistry due to their ability to interact with a variety of biological targets. The identification of key pharmacophoric elements—the essential structural features required for biological activity—is crucial for understanding its mechanism of action and for the rational design of new, more potent, and selective molecules. This analysis focuses on the three primary components of the scaffold: the stereochemistry of the pyrrolidin-3-ol core, the nature of the substituent on the benzyl ring, and the role of the hydroxyl group.
The Pyrrolidin-3-ol Core and the Importance of Stereochemistry
The pyrrolidine ring is a five-membered saturated heterocycle that provides a three-dimensional framework, allowing for precise spatial orientation of its substituents. The stereochemistry at the C3 position, bearing the hydroxyl group, is a critical determinant of biological activity. For many pyrrolidine-based compounds, the (S)-configuration is preferred for optimal interaction with the target protein.
While specific structure-activity relationship (SAR) data for this compound is not extensively available in the public domain, studies on related pyrrolidine derivatives consistently highlight the significance of stereochemistry. For instance, research on pyrrolidine bis-cyclic guanidine (B92328) ligands for the melanocortin-3 receptor (MC3R) demonstrated that the S-configuration of the pyrrolidine ring was a common feature among the most potent agonists. This suggests that the spatial arrangement of the nitrogen atom and the C3-substituent in the (S)-enantiomer is crucial for forming the necessary interactions within the binding pocket of the target protein.
The 4-Chlorobenzyl Substituent
The N-benzyl group is a common feature in many biologically active compounds, often contributing to binding through hydrophobic and aromatic interactions. The nature and position of substituents on the benzyl ring can significantly modulate the compound's affinity and selectivity for its target.
In this compound, the chlorine atom at the para-position of the benzyl ring is a key feature. Halogen atoms, such as chlorine, can participate in various non-covalent interactions, including halogen bonding, which can enhance binding affinity. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic properties of the aromatic ring, potentially affecting its interaction with the target.
While direct SAR data for this specific compound is limited, studies on other classes of monoamine transporter inhibitors have shown that para-substitution on a phenyl ring with a halogen can be beneficial for activity. For example, in a series of tropane-based dopamine (B1211576) transporter (DAT) inhibitors, compounds with a 4-chloro or 4-fluoro substituent on a phenyl ring demonstrated high binding affinity. This suggests that the 4-chloro substituent in this compound likely plays a significant role in its biological activity, possibly through a combination of steric and electronic effects that optimize its fit within the binding site.
The Role of the Hydroxyl Group
The hydroxyl group at the C3 position of the pyrrolidine ring is another critical pharmacophoric element. This polar group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding pocket of a target protein. The ability to form hydrogen bonds is often essential for high-affinity binding and selectivity.
The importance of a hydroxyl group is a recurring theme in the SAR of many small molecule inhibitors. Its replacement with other functional groups, or its removal, often leads to a significant decrease or complete loss of activity. This underscores the critical role of the hydroxyl group in anchoring the ligand within the binding site and ensuring the correct orientation for other parts of the molecule to engage in favorable interactions.
In the context of this compound, it is highly probable that the 3-hydroxyl group is a key interacting moiety. Bioisosteric replacement of the hydroxyl group with other hydrogen-bonding functionalities could be a strategy to modulate the compound's properties, but the fundamental requirement for a hydrogen bond donor/acceptor at this position is likely to be a constant for maintaining biological activity.
Due to the limited availability of specific research data on the systematic modification of this compound, detailed quantitative structure-activity relationship tables cannot be constructed at this time. The analysis presented here is based on established principles of medicinal chemistry and SAR data from structurally related compound classes.
Computational Chemistry and Molecular Modeling of S 1 4 Chlorobenzyl Pyrrolidin 3 Ol
Conformational Analysis and Energy Landscape Mapping of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol
A thorough conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its accessible shapes, which directly influences its biological activity. This analysis involves mapping the potential energy surface of the molecule to identify low-energy, stable conformations. For this compound, this would involve exploring the rotational freedom around the single bonds connecting the chlorobenzyl group to the pyrrolidine (B122466) ring and the flexibility of the pyrrolidine ring itself.
Currently, there are no specific published studies that provide a detailed energy landscape map or a comprehensive list of stable conformers for this compound. Such a study would be crucial for understanding how the molecule presents itself for interaction with a biological target.
Ligand-Target Interaction Modeling and Binding Site Analysis
To understand the potential therapeutic applications of this compound, it is essential to identify its biological targets and characterize its binding interactions. This is typically achieved through molecular docking and molecular dynamics simulations.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. While studies have been conducted on various pyrrolidine derivatives as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and neuraminidase, specific docking studies for this compound against these or other targets are not readily found in the literature. nih.govnih.gov A hypothetical docking study would require a proposed biological target for this specific compound.
Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-receptor complex over time. tandfonline.com MD simulations provide a more realistic representation of the biological environment and can reveal important conformational changes that occur upon ligand binding. Without an identified target and initial docking pose for this compound, MD simulation data is not available.
Binding free energy calculations, often performed using methods like MM/PBSA or MM/GBSA, provide a quantitative estimate of the binding affinity between a ligand and its target. These calculations are crucial for ranking potential drug candidates and understanding the energetic contributions of different interactions. Research on pyrrolidine derivatives has utilized these methods, but specific data for this compound is absent. scispace.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are used to understand the relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are mathematical equations that correlate the structural or physicochemical properties of molecules with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds. Several QSAR studies have been published for various classes of pyrrolidine derivatives, highlighting the importance of features like hydrophobicity, hydrogen bonding, and electrostatic interactions for activity against targets such as DPP-IV and myeloid cell leukemia-1 (Mcl-1). nih.govtandfonline.com However, a QSAR model that specifically includes this compound within its training or test set has not been identified. The development of such a model would require a dataset of structurally related compounds with measured biological activity against a common target.
Pharmacophore Generation and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model for this compound can be generated through either a ligand-based or structure-based approach. mdpi.comnih.gov In a ligand-based approach, the model is derived from the conformation of the molecule itself, identifying key chemical features responsible for its activity. For this compound, these features would typically include a hydrogen bond acceptor/donor, a hydrophobic group, and a positive ionizable feature.
Once a pharmacophore model is established and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.govfrontiersin.org This process filters extensive compound libraries to identify novel molecules that match the pharmacophoric features and, therefore, have a higher probability of being active at the same target. frontiersin.orgnih.gov This methodology accelerates the discovery of new lead compounds by computationally enriching potential hits before committing to resource-intensive chemical synthesis and biological testing. peerj.com The process effectively narrows down vast chemical spaces to a manageable number of candidates for further investigation through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. medsci.org
Table 1: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Interaction with polar residues in a target's active site |
| Hydrogen Bond Acceptor (HBA) | Oxygen of the hydroxyl group, Nitrogen of the pyrrolidine | Interaction with polar residues in a target's active site |
| Hydrophobic (H) | 4-chlorophenyl ring | Van der Waals and hydrophobic interactions |
| Positive Ionizable (PI) | Pyrrolidine nitrogen (at physiological pH) | Ionic interactions with acidic residues |
| Aromatic Ring (AR) | Phenyl ring | π-π stacking interactions |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic properties, which govern its stability, reactivity, and spectroscopic characteristics. nih.govmdpi.com
DFT calculations can determine the three-dimensional geometry and electronic structure of this compound. From this, key reactivity descriptors are derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. For this compound, the MEP would show regions of negative potential (electron-rich) around the electronegative oxygen and chlorine atoms, and regions of positive potential (electron-poor) around the hydroxyl proton and the ammonium (B1175870) group (protonated nitrogen), highlighting sites for potential electrophilic and nucleophilic interactions.
Table 4: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Typical Information Provided | Relevance to this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability; site of oxidation | Indicates susceptibility to oxidative metabolism |
| LUMO Energy | Electron-accepting ability; site of reduction | Relates to ability to accept electrons in reactions |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A larger gap suggests higher stability |
| Dipole Moment | Polarity and intermolecular interactions | Influences solubility and binding interactions |
| Molecular Electrostatic Potential (MEP) | 3D charge distribution; reactive sites | Visualizes sites for non-covalent interactions with a target |
Computational spectroscopy is a powerful tool for structure elucidation and the identification of transient species like reaction intermediates. bohrium.com Quantum chemical methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. mdpi.com
By calculating the theoretical spectra of this compound and its potential metabolites or reaction intermediates (e.g., the iminium ion), a direct comparison with experimental data can be made. This comparison is invaluable for confirming the structure of the synthesized compound and for identifying transient species formed during metabolic or chemical reactions, thereby providing mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.comnih.gov
Advanced Analytical Methodologies for Research Applications of S 1 4 Chlorobenzyl Pyrrolidin 3 Ol
Chromatographic Techniques for Enantioseparation and Purity Assessment
Chromatographic methods are the cornerstone for the separation and purity verification of enantiomers. For (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol, the focus lies on techniques that can effectively resolve it from its (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development
Chiral HPLC is a principal technique for the enantioseparation of non-volatile and thermally labile compounds like this compound. The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantiorecognition capabilities. chromatographyonline.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com
Method development for chiral HPLC is a systematic process. chromatographyonline.com It typically begins with screening a variety of CSPs under different mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.comsigmaaldrich.com For basic compounds like this compound, mobile phases in normal-phase chromatography often consist of a hydrocarbon solvent (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol). In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are common. sigmaaldrich.com The addition of small amounts of acidic or basic additives can significantly influence peak shape and resolution. sigmaaldrich.com
While GC is less commonly used for non-volatile compounds, derivatization can be employed to increase the volatility and thermal stability of this compound, enabling its analysis by chiral GC. Derivatization with a chiral reagent can also create diastereomers that can be separated on a non-chiral column.
A typical screening approach for a novel compound like this compound would involve testing a set of commercially available chiral columns with a range of mobile phases. The success rate of finding a suitable separation is high with a systematic screening protocol. sigmaaldrich.com
Table 1: Illustrative Chiral HPLC Screening Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose-based | Amylose-based | Cyclodextrin-based |
| Mobile Phase (Normal) | Hexane/Isopropanol (90/10, v/v) | Heptane/Ethanol (85/15, v/v) | Hexane/Isopropanol (95/5, v/v) |
| Mobile Phase (Reversed) | Acetonitrile/Water (50/50, v/v) | Methanol/Water (60/40, v/v) | Acetonitrile/Ammonium (B1175870) Acetate Buffer |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection | UV at 230 nm | UV at 254 nm | UV at 220 nm |
Supercritical Fluid Chromatography (SFC) Applications for Enantiomeric Purity
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower organic solvent consumption, and increased efficiency. nih.govnih.gov SFC primarily uses supercritical carbon dioxide as the main mobile phase component, often with a small percentage of a polar organic modifier like methanol or ethanol. nih.govresearchgate.net
For the enantiomeric purity assessment of this compound, SFC with polysaccharide-based CSPs is highly effective. nih.govnih.gov The separation principles are similar to those in HPLC, relying on the differential interactions between the enantiomers and the chiral stationary phase. researchgate.net The optimization of SFC methods involves adjusting parameters such as the composition of the mobile phase (modifier percentage), backpressure, temperature, and flow rate. nih.gov Studies have shown that for many chiral compounds, SFC can provide superior resolution and shorter analysis times compared to HPLC. nih.gov The use of tandem columns with different selectivities can further enhance separation efficiency for complex mixtures of stereoisomers. nih.gov
Table 2: Comparison of a Hypothetical Chiral SFC Method with HPLC
| Parameter | Chiral HPLC | Chiral SFC |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol (90/10) | CO2/Methanol (85/15) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | 15 min | 5 min |
| Solvent Consumption | High | Low |
| Resolution (Rs) | 2.1 | 2.5 |
Mass Spectrometry-Based Methods for Quantification in Complex Biological Matrices
Mass spectrometry (MS) coupled with chromatographic techniques provides the high sensitivity and selectivity required for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Bioanalysis
LC-MS/MS is the gold standard for quantitative bioanalysis due to its excellent sensitivity, specificity, and wide applicability. nih.govnih.gov For the determination of this compound in biological samples, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. nih.govresearchgate.net This involves selecting a specific precursor ion (usually the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process significantly reduces background noise and enhances selectivity. researchgate.net
Method development for LC-MS/MS bioanalysis includes optimizing the chromatographic conditions to separate the analyte from endogenous matrix components, and fine-tuning the mass spectrometer parameters (e.g., collision energy, cone voltage) to maximize the signal intensity of the analyte. researchgate.net A stable isotope-labeled internal standard is often used to correct for matrix effects and variations in sample processing and instrument response. Sample preparation is a critical step and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte. nih.gov
GC-MS can also be employed for bioanalysis, again requiring derivatization of this compound to enhance its volatility. While GC-MS can offer high chromatographic resolution, LC-MS/MS is generally preferred for its applicability to a broader range of compounds without the need for derivatization.
Table 3: Representative LC-MS/MS Parameters for Quantification
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | e.g., m/z [M+H]+ → [Fragment ion]+ |
| Column | C18 reversed-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Internal Standard | Deuterated analog of the analyte |
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, is invaluable for identifying and structurally characterizing metabolites of this compound. nih.govijpras.com HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of metabolites. ijpras.comnih.gov
The general strategy for metabolite identification involves administering the parent drug to an in vitro (e.g., liver microsomes) or in vivo system, followed by analysis of the biological samples using LC-HRMS. nih.gov Data is acquired in full scan mode to detect all potential metabolites. The search for metabolites is facilitated by looking for predicted biotransformations (e.g., oxidation, glucuronidation, sulfation) from the parent drug's mass. nih.gov Once potential metabolites are detected, their structures can be further elucidated by analyzing their fragmentation patterns obtained from MS/MS experiments. nih.gov Comparing the fragmentation of a metabolite to that of the parent drug can reveal the site of metabolic modification. nih.gov The separation of isomeric metabolites is a significant challenge, often requiring efficient chromatographic separation prior to MS analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the three-dimensional structure and stereochemistry of molecules. For this compound, NMR is crucial for confirming its absolute configuration and for studying its interactions with other molecules.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the molecular structure. researchgate.net However, for detailed stereochemical analysis, two-dimensional (2D) NMR experiments are essential. uni-regensburg.de Techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached and long-range coupled carbons, respectively.
The Nuclear Overhauser Effect (NOE) is particularly important for determining stereochemistry. wordpress.com NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other, regardless of whether they are connected by chemical bonds. wordpress.com By observing NOE correlations, the relative orientation of different parts of the molecule can be established, which is key to assigning the stereochemistry at chiral centers. uni-regensburg.de For instance, the spatial relationship between the protons on the pyrrolidine (B122466) ring and the chlorobenzyl group can be determined.
In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound, identify reaction intermediates, and understand the stereochemical outcome of transformations.
Chiral Auxiliary and Chiral Shift Reagent NMR for Enantiomeric Purity
The enantiomeric purity of this compound is a critical parameter, as different enantiomers of a chiral compound can exhibit distinct biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries or chiral shift reagents, provides a powerful method for determining enantiomeric composition.
Chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), are lanthanide complexes that can reversibly bind to Lewis basic sites in substrate molecules, like the hydroxyl and amino groups in this compound. harvard.edulibretexts.org This interaction leads to the formation of diastereomeric complexes that are non-superimposable mirror images of each other. Due to the paramagnetic nature of the europium ion, these complexes induce significant shifts in the NMR signals of the substrate. libretexts.org Crucially, the magnitude of these induced shifts can differ for each enantiomer, leading to the separation of signals for corresponding protons or carbons in the NMR spectrum. harvard.edu This allows for the direct quantification of the enantiomeric excess (ee) by integrating the respective signals. libretexts.org The choice of chiral shift reagent and experimental conditions, such as temperature and concentration, may need to be optimized to achieve baseline resolution of the enantiomeric signals. harvard.edu
Alternatively, chiral auxiliaries can be covalently attached to the this compound molecule. This reaction creates a new pair of diastereomers which, by their nature, have different physical properties and thus distinct NMR spectra. After acquiring the NMR spectrum and determining the diastereomeric ratio, the auxiliary can be cleaved to regenerate the original enantiomers.
Advanced 2D NMR Techniques for Complex Metabolite or Derivative Structural Elucidation
In drug metabolism studies, this compound can undergo various biotransformations, leading to the formation of metabolites. Elucidating the structures of these metabolites, as well as other complex derivatives, is essential for understanding the compound's metabolic fate and identifying potentially active or toxic species. Advanced two-dimensional (2D) NMR techniques are indispensable for this purpose.
Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify spin systems of connected protons. For instance, in a substituted pyrrolidine ring, COSY can reveal the connectivity between the protons on the ring, aiding in the assignment of their relative positions. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful techniques for establishing one-bond and multiple-bond correlations between protons and carbons (¹H-¹³C), respectively. HSQC links protons directly to the carbons they are attached to, while HMBC reveals longer-range couplings (typically 2-4 bonds). These correlations are instrumental in piecing together the carbon skeleton of a metabolite and determining the sites of modification, such as hydroxylation or conjugation. For example, if a hydroxyl group is added to the chlorobenzyl ring, HMBC can show correlations from the new hydroxyl proton to nearby aromatic carbons, pinpointing the position of hydroxylation. The chemical shifts in the ¹H and ¹³C NMR spectra are sensitive to the solvent and the nature of substituents on the pyrrolidine ring. ipb.pt
The table below illustrates hypothetical ¹H NMR chemical shift data for this compound and a potential metabolite.
| Proton | This compound (ppm) | Metabolite X (ppm) |
| H-2 | 3.10 | 3.25 |
| H-3 | 4.40 | 4.55 |
| H-4 | 2.05 | 2.20 |
| H-5 | 2.90 | 3.05 |
| Benzyl-CH₂ | 3.65 | 3.80 |
| Aromatic-H | 7.30 | 7.45 |
Spectroscopic and Biophysical Techniques for Ligand-Target Interaction Analysis
Understanding how this compound interacts with its biological target is fundamental to its development as a research tool or therapeutic agent. A variety of spectroscopic and biophysical techniques can be employed to characterize these interactions in detail. nih.gov
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and a target protein. springernature.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. springernature.comnih.gov Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov
By analyzing the SPR sensorgram, which plots the response units versus time, one can determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka. nih.gov This technique is highly sensitive and can be used to study the binding kinetics of a wide range of interactions, from weak to strong binders. nih.govbroadinstitute.org The data obtained from SPR can provide valuable insights into the mechanism of action of this compound and guide the optimization of its binding properties. drexel.edu
A hypothetical SPR data table for the interaction of this compound with a target protein is shown below.
| Analyte Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| 10 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| 25 | 1.3 x 10⁵ | 2.4 x 10⁻³ | 18.5 |
| 50 | 1.2 x 10⁵ | 2.6 x 10⁻³ | 21.7 |
| 100 | 1.4 x 10⁵ | 2.5 x 10⁻³ | 17.9 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein, and the heat released or absorbed is measured. nih.gov This allows for the determination of the binding affinity (Ka, the inverse of KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n) in a single experiment. nih.govnih.gov
From these parameters, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated using the equation ΔG = -RTln(Ka) = ΔH - TΔS. nih.gov The thermodynamic signature of the binding event (i.e., the relative contributions of enthalpy and entropy to the binding affinity) can provide valuable information about the forces driving the interaction, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. nih.govfrontiersin.org ITC is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions. nih.govfrontiersin.org
The table below presents a hypothetical set of thermodynamic parameters for the binding of this compound to a target protein as determined by ITC.
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Association Constant (Ka) (1/M) | 5.2 x 10⁶ |
| Dissociation Constant (KD) (μM) | 0.19 |
| Enthalpy (ΔH) (kcal/mol) | -8.5 |
| Entropy (ΔS) (cal/mol/deg) | 5.7 |
Fluorescence Spectroscopy and Circular Dichroism for Conformational Changes
Fluorescence spectroscopy and circular dichroism (CD) are valuable techniques for investigating conformational changes in a target protein upon binding of a ligand like this compound.
Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. The fluorescence emission of these residues is sensitive to their local environment. Upon ligand binding, changes in the protein's conformation can alter the environment of these fluorophores, leading to a change in fluorescence intensity or a shift in the emission maximum. These changes can be monitored to determine binding affinities and to gain insights into the nature of the conformational changes induced by the ligand.
Circular dichroism (CD) spectroscopy is used to study the secondary and tertiary structure of proteins. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (alpha-helix, beta-sheet, random coil). The near-UV CD spectrum (250-350 nm) is sensitive to the tertiary structure of the protein, particularly the arrangement of aromatic amino acids. Changes in the CD spectrum upon addition of this compound can indicate that the ligand is inducing a conformational change in the target protein.
Bioanalytical Method Validation for Preclinical Research Studies
Before this compound can be used in preclinical research studies, it is essential to develop and validate a bioanalytical method for its quantification in biological matrices such as plasma, serum, or tissue homogenates. gmp-compliance.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. biopharminternational.com The fundamental parameters of bioanalytical method validation include selectivity, sensitivity, accuracy, precision, reproducibility, and stability. gmp-compliance.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules in biological fluids due to its high sensitivity and specificity. nih.gov The validation of an LC-MS/MS method for this compound would involve a series of experiments to assess the following parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and other drugs. europa.eu
Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentrations and expressing the results as a percentage of the nominal value. gmp-compliance.org
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV). gmp-compliance.org
Calibration Curve: A plot of the instrument response versus the concentration of the analyte in the calibration standards. The curve should be linear over the expected concentration range in the study samples. gmp-compliance.org
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. europa.eu
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C. ich.org
The table below provides an example of acceptance criteria for a bioanalytical method validation based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ where it should be within ±20%. gmp-compliance.org |
| Precision | The CV should not exceed 15%, except at the LLOQ where it should not exceed 20%. gmp-compliance.org |
| Selectivity | No significant interference at the retention time of the analyte and internal standard. europa.eu |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration. ich.org |
Future Research Directions and Translational Perspectives for S 1 4 Chlorobenzyl Pyrrolidin 3 Ol
Development of Next-Generation Pyrrolidine-Based Scaffolds with Enhanced Selectivity or Activity
The future development of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol as a therapeutic agent hinges on systematic structure-activity relationship (SAR) studies to create next-generation analogs. researchgate.net The goal is to modulate the compound's properties to enhance potency against a specific biological target while minimizing off-target effects. The parent scaffold offers three primary regions for chemical modification: the N-benzyl group, the phenyl ring, and the pyrrolidin-3-ol core.
Future research should focus on:
N-Substituent Modification: While the benzyl (B1604629) group is a common starting point, its replacement with other aromatic, heteroaromatic, or aliphatic groups could profoundly impact biological activity. For instance, studies on related N-substituted pyrazolones showed that introducing different substituents on the nitrogen was a key strategy in SAR exploration. frontiersin.org
Aromatic Ring Substitution: The 4-chloro substituent on the benzyl ring is a key interaction point. Exploring alternative substitutions at the ortho-, meta-, and para-positions with various electron-donating or electron-withdrawing groups could fine-tune electronic and steric properties to improve target engagement.
Pyrrolidine (B122466) Core Functionalization: The hydroxyl group at the 3-position is a critical hydrogen bonding component. Esterification or etherification could create prodrugs or modulate solubility and cell permeability. Furthermore, introducing substituents at other positions on the pyrrolidine ring could enhance potency or alter the binding mode, a strategy proven effective in other heterocyclic series. nih.gov
Table 1: Proposed Modifications to the this compound Scaffold
| Modification Site | Proposed Change | Hypothesized Effect | Rationale / Precedent |
|---|---|---|---|
| Phenyl Ring | Replace 4-chloro with 4-fluoro or 4-trifluoromethyl | Alter binding affinity and metabolic stability | Halogen substitution is a classic bioisosteric replacement strategy in medicinal chemistry. |
| N-Benzyl Group | Replace benzyl with pyridinylmethyl or other heteroarylmethyl groups | Introduce new hydrogen bonding capabilities and improve solubility | N-aromatic piperidinol derivatives have been explored as potent enzyme inhibitors. nih.gov |
| Pyrrolidine Ring | Introduce a methyl or fluoro group at the 4-position | Induce a specific ring pucker, enhancing conformational rigidity and target lock-in | Ring substitutions can significantly favor specific conformations, leading to improved biological profiles. researchgate.net |
| 3-Hydroxyl Group | Convert to a phosphate (B84403) or ester prodrug | Improve bioavailability or targeted delivery | Prodrug strategies are commonly used to overcome pharmacokinetic limitations. |
Exploration of Novel Therapeutic Hypotheses Stemming from Preclinical Discoveries
Given that the N-benzylpyrrolidine scaffold is present in compounds with diverse biological activities, several therapeutic hypotheses can be proposed for this compound. For example, nebracetam, a 1-benzylpyrrolidin-2-one derivative, was developed as a nootropic agent for improving memory and learning, acting as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor. uran.ua This suggests that derivatives of this compound could be investigated for neurological or psychiatric disorders.
Separately, N-benzylpiperidinol derivatives have been identified as potent inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target in oncology. nih.gov This raises the hypothesis that the structurally similar N-benzylpyrrolidinol core could also yield inhibitors of deubiquitinating enzymes or other cancer-related targets. Initial research would involve high-throughput screening of the compound against a panel of disease-relevant targets, such as kinases, proteases, and GPCRs, to identify a primary mechanism of action from which to build a therapeutic program.
Application of this compound as a Chiral Building Block in Complex Molecule Synthesis
One of the most immediate and valuable applications of this compound is its use as a chiral building block in the synthesis of more complex molecules. The stereocenter at the 3-position is fixed, making it an excellent starting point for constructing enantiomerically pure pharmaceuticals. Chiral 3-hydroxypyrrolidines are well-established precursors in drug synthesis. nih.govgoogle.com
The synthesis of this building block can be achieved via several methods, including the asymmetric hydroboration of 1-benzyl-3-pyrroline (B1269752) or the enzymatic kinetic resolution of racemic esters, ensuring high optical purity (>99% ee) on an industrial scale. researchgate.netgoogle.com Once obtained, the compound offers multiple reactive handles for elaboration:
N-Debenzylation: The N-benzyl group can be readily removed via catalytic hydrogenation to yield the free secondary amine, (S)-pyrrolidin-3-ol. google.com This amine can then be coupled with various acids, aldehydes, or electrophiles to build diverse molecular architectures.
Hydroxyl Group Chemistry: The 3-hydroxyl group can be used as a nucleophile, converted into a leaving group for substitution reactions, or oxidized to a ketone, providing a route to a different class of derivatives.
This versatility makes this compound a powerful tool for medicinal chemists aiming to introduce a specific pyrrolidine stereochemistry into a drug candidate, a common strategy for achieving target selectivity and improving the therapeutic index.
Integration with Systems Biology and Omics Technologies for Holistic Mechanistic Insights
Should initial screenings reveal a significant biological activity for this compound or its derivatives, a deeper mechanistic understanding will be required. Modern systems biology, powered by multi-omics technologies, provides a holistic approach to elucidating a compound's effect on cellular networks. nih.govnih.gov Instead of focusing on a single target, these methods analyze global changes across different molecular layers. nih.gov
A future research workflow could involve treating a relevant cell model (e.g., a cancer cell line or a neuronal culture) with the compound and applying a suite of omics analyses:
Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated, revealing the cellular pathways perturbed by the compound.
Proteomics: To measure changes in protein abundance and post-translational modifications, confirming that transcript-level changes translate to the functional protein level.
Metabolomics: To profile changes in small-molecule metabolites, which can reveal shifts in metabolic pathways and provide a functional readout of the cellular state. mdpi.com
Integrating these large datasets can uncover not only the intended on-target effects but also unanticipated off-target activities, providing a comprehensive safety and efficacy profile early in the drug discovery process.
Table 2: Application of Omics Technologies to this compound Research
| Omics Technology | Objective | Potential Insights |
|---|---|---|
| Transcriptomics | Profile global gene expression changes post-treatment | Identification of affected signaling pathways (e.g., p53, mTOR, NF-κB) |
| Proteomics | Quantify changes in protein levels and phosphorylation | Validation of drug target engagement and downstream effects |
| Metabolomics | Measure changes in cellular metabolite concentrations | Understanding of metabolic rewiring and functional cellular response |
| Multi-Omics Integration | Build a comprehensive model of the drug's mechanism of action | Holistic view of on-target and off-target effects; biomarker discovery |
Strategies for Preclinical Optimization and Lead Compound Development Based on the Scaffold
Key optimization strategies would include:
Improving Metabolic Stability: The benzyl group is a potential site of metabolic oxidation. Strategies to block this could include introducing fluorine atoms or replacing the phenyl ring with a more stable heterocycle.
Enhancing Solubility and Permeability: The physicochemical properties must be balanced to ensure the compound can be absorbed and reach its site of action. Modifications to reduce lipophilicity or add polar groups, without sacrificing potency, are critical. frontiersin.org
Increasing Target Selectivity: As potency is improved, it is crucial to ensure the compound remains selective for its intended target over related proteins (e.g., other kinases or proteases). This is often achieved by exploiting subtle differences in the target's binding pocket through iterative chemical synthesis and testing.
Reducing Inherent Toxicity: Early toxicity screening using in vitro assays can identify structural liabilities that might lead to adverse effects, guiding the design process away from problematic chemotypes.
This iterative cycle of design, synthesis, and testing is the cornerstone of modern lead optimization and would be essential for advancing any therapeutic agent based on this scaffold.
Challenges and Opportunities in the Broader Chemical Biology of Pyrrolidine Derivatives
The broad utility of the pyrrolidine scaffold presents both opportunities and challenges for the chemical biology community.
Opportunities:
3D Chemical Space: The non-planar nature of the pyrrolidine ring provides access to a rich three-dimensional chemical space that is often underexplored compared to flat, aromatic scaffolds. researchgate.net This can lead to novel drugs with unique binding modes and higher selectivity.
Stereochemical Complexity: The presence of multiple stereocenters allows for the creation of highly specific stereoisomers, where only one may be active. researchgate.net This stereospecificity can be exploited to design cleaner drugs with fewer off-target side effects.
Versatility: Pyrrolidine derivatives have been successfully developed for a wide range of diseases, including cancer, diabetes, and CNS disorders, indicating the scaffold's broad applicability. nih.govuran.ua
Challenges:
Stereoselective Synthesis: While methods exist, the efficient and scalable synthesis of enantiomerically pure pyrrolidine derivatives can be challenging and costly, potentially hindering large-scale production. google.com
"Molecular Obesity": The process of optimizing a lead compound often involves adding chemical groups that increase molecular weight and lipophilicity, which can lead to poor pharmacokinetic properties. Careful management of these properties is a constant challenge in medicinal chemistry.
Target Identification: For compounds discovered through phenotypic screening, identifying the specific biological target can be a significant bottleneck, requiring advanced chemical biology tools to deconvolute the mechanism of action.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. A representative approach includes reacting 4-chlorobenzyl chloride with a pyrrolidin-3-ol derivative under basic conditions (e.g., anhydrous K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or ethanol). For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis may be applied .
- Example Protocol :
- React pyrrolidin-3-ol with 4-chlorobenzyl chloride (1.2 eq) in ethanol with K₂CO₃ (2 eq) at reflux for 6–12 hours.
- Monitor reaction progress via TLC or LC-MS.
- Purify by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂), 4-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm), and hydroxyl proton (broad singlet at δ 3.0–4.0 ppm) .
- IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 225.7 g/mol for C₁₁H₁₃ClNO).
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts to induce stereoselectivity .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral bases to selectively resolve enantiomers during synthesis.
- Analytical Validation : Quantify ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer : Conflicting data may arise from:
- Purity Variations : Impurities (e.g., residual solvents, stereoisomers) can skew results. Validate purity via HPLC (>98%) and elemental analysis.
- Assay Conditions : Standardize in vitro assays (e.g., receptor binding assays) using consistent cell lines, buffer pH, and control compounds .
- Structural Analogues : Compare activity with structurally related compounds (e.g., (S)-1-(6-chloropyridazinyl)pyrrolidin-3-ol) to identify pharmacophore contributions .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Model interactions with target proteins (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the 4-chlorobenzyl moiety .
- QSAR Studies : Corrogate substituent effects (e.g., replacing Cl with F or modifying the pyrrolidine ring) to predict bioactivity trends .
Critical Analysis of Research Gaps
- Stereochemical Stability : Limited data exist on the compound’s racemization under physiological conditions. Recommend stability studies via accelerated degradation (e.g., pH 1–9 buffers at 40°C) .
- In Vivo Pharmacokinetics : No published ADME profiles. Prioritize radiolabeled tracer studies in rodent models to assess bioavailability and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
